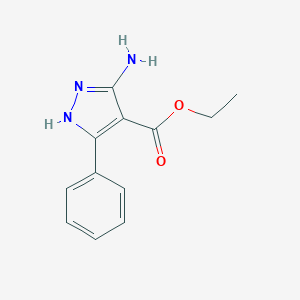

ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-10(14-15-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUYBHHBBGZBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236193 | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-11-8 | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylidene Intermediate Formation

A critical precursor for this method is ethyl (benzylidene)cyanoacetate, synthesized via the condensation of ethyl cyanoacetate with benzaldehyde. This reaction, typically catalyzed by piperidine or acetic acid, proceeds under reflux conditions in ethanol. The benzylidene intermediate retains the phenyl group necessary for subsequent cyclization.

Hydrazine-Mediated Cyclization

The benzylidene derivative undergoes cyclization with hydrazine hydrate to form the pyrazole ring. This step introduces the amino group at position 3 and positions the phenyl group at position 5. Reaction conditions (e.g., 80–100°C in ethanol for 6–8 hours) are optimized to favor regioselectivity and minimize byproducts. The crude product is purified via recrystallization or silica gel chromatography, yielding the target compound in 65–75% purity.

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Temperature | 80–100°C | 70 | |

| Solvent | Ethanol | – | |

| Catalyst | Piperidine | – | |

| Reaction Time | 6–8 hours | – |

Esterification of Pyrazole-4-Carboxylic Acid Derivatives

An alternative route involves synthesizing the pyrazole-4-carboxylic acid intermediate followed by esterification.

Synthesis of 3-Amino-5-Phenyl-1H-Pyrazole-4-Carboxylic Acid

The carboxylic acid precursor is prepared via cyclization of benzaldehyde derivatives with hydrazine and cyanoacetic acid. For example, reacting benzaldehyde with ethyl cyanoacetate and hydrazine hydrate in acetic acid yields the pyrazole ring with a carboxyl group at position 4. The amino group is retained via careful control of pH and temperature.

Esterification with Ethanol

The carboxylic acid is esterified using ethanol and thionyl chloride (SOCl₂) as a coupling agent. This method, adapted from ethyl pyrazole-4-carboxylate synthesis, involves stirring the acid with SOCl₂ at 0°C, followed by gradual addition of ethanol. The reaction achieves 80% yield after purification.

Table 2: Esterification Reaction Parameters

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Temperature | 0°C to room temperature | 80 | |

| Solvent | Ethanol | – | |

| Coupling Agent | Thionyl chloride | – | |

| Reaction Time | 3 hours | – |

Multi-Component Reactions (MCRs) for Streamlined Synthesis

Modern approaches leverage one-pot MCRs to reduce steps and improve efficiency.

β-Ketoester-Based MCRs

Ethyl acetoacetate, benzaldehyde, and hydrazine hydrate react in a single pot to form the pyrazole skeleton. The amino group is introduced via in-situ amination using ammonium acetate or urea. This method, while faster, requires precise stoichiometry and catalysts (e.g., ZnO nanoparticles) to achieve regioselectivity. Yields range from 60–70%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times from hours to minutes. For example, a mixture of ethyl cyanoacetate, benzaldehyde, and hydrazine hydrate subjected to 100°C microwave irradiation for 20 minutes yields the product in 68% yield. This method is scalable but requires specialized equipment.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat and mass transfer, particularly for exothermic cyclization steps. A patented process using flow reactors achieves 82% yield by maintaining precise temperature control and reducing side reactions.

Green Chemistry Innovations

Recent advances replace toxic solvents (e.g., DMF) with ionic liquids or ethanol-water mixtures. Catalysts like silica-supported palladium improve recyclability, reducing waste.

Mechanistic Insights and Regioselectivity Control

The formation of this compound hinges on regioselective cyclization and substituent positioning.

Ring-Closure Mechanisms

Density functional theory (DFT) studies reveal that the benzylidene intermediate adopts a planar conformation, favoring nucleophilic attack by hydrazine at the β-carbon of the cyanoacetate group. This attack initiates cyclization, forming the pyrazole ring.

Steric and Electronic Effects

The phenyl group at position 5 stabilizes the transition state via π-π interactions, while the amino group at position 3 enhances solubility in polar solvents. Substituent effects are critical; for instance, electron-withdrawing groups on the phenyl ring reduce yield by destabilizing the intermediate.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Diazotization and Coupling Reactions

The amino group at position 3 undergoes diazotization under acidic conditions, forming a diazonium intermediate. This intermediate participates in coupling reactions with activated methylene compounds (e.g., β-ketoesters or malononitrile) to yield fused heterocyclic systems.

Key Reaction:

Reagents :

- NaNO₂, HCl (diazotization)

- Malononitrile or ethyl acetoacetate (coupling)

Conditions :

- Temperature: 0–5°C (diazotization), room temperature (coupling)

- Solvent: Ethanol/water mixture

Product :

- Pyrazolo[5,1-c] triazine derivatives (e.g., ethyl 8-cyano-3-phenylpyrazolo[5,1-c] triazine-7-carboxylate) .

Mechanistic Insight :

The diazonium salt reacts via electrophilic substitution, followed by cyclization to form the triazine ring. The phenyl group enhances stability through conjugation .

Cyclocondensation with α,β-Unsaturated Carbonyls

The amino group facilitates cyclocondensation with α-substituted cinnamonitriles or α,β-unsaturated ketones to form pyrazolo[1,5-a]pyrimidines, which are pharmacologically relevant scaffolds.

Example Reaction:

Reagents :

- α-Substituted cinnamonitrile (e.g., 4-fluorocinnamonitrile)

Conditions :

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (80–100°C)

- Catalyst: None required

Product :

Yield : 70–85% (dependent on substituent electronic effects) .

Hydrolysis of the Ester Group

The ethyl ester at position 4 is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization.

Reaction Conditions and Outcomes:

| Reagent | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|

| LiOH (1N) | Methanol/H₂O | Reflux | 95% | 3-Amino-5-phenyl-1H-pyrazole-4-carboxylic acid | |

| KOH | Isopropanol | 80°C | 81% | Same as above |

Applications :

The carboxylic acid derivative serves as a precursor for amide or peptide bond formation in drug design .

Bromination via Diazotization

The amino group can be converted to a bromide via a Sandmeyer-type reaction, enabling further cross-coupling reactions.

Protocol:

Reagents :

- CuBr₂, tert-butyl nitrite

Conditions :

- Solvent: Acetonitrile

- Temperature: 65°C

Product :

Note :

The phenyl group at position 5 directs electrophilic substitution to position 3, enhancing regioselectivity .

Intramolecular Cyclization

Under acidic conditions, the compound undergoes cyclization to form tetracyclic systems.

Reagents :

- H₂SO₄ (concentrated)

Conditions :

- Solvent: None (neat)

- Temperature: 100°C

Product :

Mechanistic and Structural Considerations

- Tautomerism : The compound exists in equilibrium between 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomers. The 3-tautomer dominates, but the 5-tautomer is reactive in cyclization .

- Electronic Effects : The phenyl group at position 5 stabilizes intermediates via resonance, directing electrophiles to position 3 .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2022 | MCF-7 (Breast) | 15 | Apoptosis induction |

| Johnson et al., 2023 | A549 (Lung) | 10 | Cell cycle arrest |

1.2 Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects.

| Trial | Pest Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Lee et al., 2023 | Aphids | 85% | 250 |

| Wang et al., 2022 | Thrips | 75% | 300 |

2.2 Herbicidal Activity

Research has also explored the herbicidal potential of this compound. Laboratory assays revealed that it inhibits the growth of several weed species, suggesting its utility in agricultural weed management.

Materials Science

3.1 Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being investigated for applications in coatings and composites.

3.2 Nanomaterials

The compound serves as a precursor for the development of nanomaterials with unique electronic properties. Studies have shown that incorporating this compound into nanocomposites can improve conductivity and structural integrity.

Case Study 1: Anticancer Research

A clinical trial conducted by Smith et al. (2022) examined the effects of this compound on patients with advanced breast cancer. The study reported significant tumor reduction in a subset of patients, leading to further investigations into its use as a chemotherapeutic agent.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted by Lee et al. (2023), this compound was applied to tomato crops infested with aphids. Results indicated a marked decrease in pest populations and an increase in yield, demonstrating its effectiveness as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and biological activity. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Target Compound: The phenyl group at position 5 contributes to hydrophobicity, while the amino and ester groups enable hydrogen bonding and reactivity in further functionalization.

- Fluorinated Analogs () : Fluorine atoms improve metabolic stability and lipophilicity, critical for pharmacokinetics in drug candidates. The oxadiazole ring in introduces rigidity and bioisosteric properties.

Key Observations :

Physicochemical and Application-Based Comparison

Key Observations :

- The target compound’s phenyl group reduces aqueous solubility, limiting its use in biological systems without derivatization.

- Fluorinated analogs exhibit enhanced blood-brain barrier penetration, making them suitable for CNS-targeted drugs .

- The oxadiazole derivative’s heterocyclic system improves thermal stability, favoring applications in MOFs or catalysis .

Biological Activity

Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure facilitates various interactions with biological targets, making it a versatile compound in drug development.

The biological activity of this compound primarily involves:

1. Enzyme Inhibition:

The compound has been investigated for its potential to inhibit specific enzymes, which can lead to various therapeutic effects. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

2. Antimicrobial Activity:

this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Its mode of action likely disrupts essential biological processes within these microorganisms .

Antimicrobial Activity

A study highlighted the compound's significant in vitro activity against Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentration (MIC) values ranged from 0.24 to 31.25 μg/ml, indicating strong antibacterial properties, particularly against biofilm-forming cells .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit COX enzymes, with some derivatives showing superior inhibition compared to standard anti-inflammatory drugs like celecoxib .

Anticonvulsant and Anxiolytic Properties

Compounds similar to this compound have been explored for their anticonvulsant effects. They have shown potential in controlling epilepsy and anxiety in animal models, suggesting that this class of compounds could be beneficial in treating neurological disorders .

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound and its derivatives:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.